molecular formula C6H10N4O2 B189753 N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide CAS No. 136738-23-3

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

Cat. No.: B189753
CAS No.: 136738-23-3
M. Wt: 170.17 g/mol
InChI Key: NCSCAWXVGUIUEY-UHFFFAOYSA-N
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Description

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is a heterocyclic compound featuring a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring, which is known for its stability and reactivity, makes this compound a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amidine with a nitrile under acidic or basic conditions to form the triazine core.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the triazine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the triazine ring, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of bioactive molecules. Its triazine ring is a common motif in many biologically active compounds, including herbicides and pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of polymers, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science and agriculture.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,4-triazine-3,5-dione: Similar in structure but lacks the acetamide group.

    1,3,5-Triazine-2,4,6-triamine (Melamine): Contains a triazine ring but with different substituents.

    2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with different functional groups.

Uniqueness

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is unique due to the presence of both the triazine ring and the acetamide group. This combination imparts distinct chemical properties, making it versatile for various applications. Its specific reactivity and stability differentiate it from other triazine derivatives.

Properties

IUPAC Name

N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4-3-10(9-5(2)11)6(12)8-7-4/h3H2,1-2H3,(H,8,12)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSCAWXVGUIUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N(C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451640
Record name N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136738-23-3
Record name N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 156 g of 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazol-3-ylacetone in 600 ml of isopropanol and 15 ml of water, 75 g of hydrazine hydrate are added at 70° C. over a period of 30 minutes. The mixture is subsequently stirred at reflux temperature for a further 6 hours. 40 g of oxalic acid dihydrate in 160 ml of isopropanol are added, and the precipitate is filtered off, while the mixture is hot, and washed with 150 ml of isopropanol. The filtrate is evaporated in vacuo until the total volume is about 600 ml, then cooled to 0° C. to +5° C., and the precipitated product is filtered off and dried yielding 158 g (93% of the theoretical amount) of the title compound having a melting point of 199°-200° C.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

312 g of 2,3-dihydro-5-methyl-2-oxo-l,3,4-oxadiazol-3-ylacetone in 4 l of ethanol are stirred together with 200 g of hydrazine hydrate for 16 hours at 35° C. The solvent and the excess of hydrazine hydrate are evaporated in vacuo, and the residue is recrystallised from isopropanol to give 148 g (87% of the theoretical amount) of the title compound having a melting point of 197°-199° C.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

312 g of 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazol-3-ylacetone in 4 l of ethanol are stirred together with 200 g of hydrazine hydrate for 16 hours at 35° C. The solvent and the excess of hydrazine hydrate areevaporated in vacuo, and the residue is recrystallised from isopropanol to give 148 g (87% of the theoretical amount) of the title compound having a melting point of 197°-199° C.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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